molecular formula C16H17NO3 B11846244 3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid

3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid

Cat. No.: B11846244
M. Wt: 271.31 g/mol
InChI Key: NQMXHHBQKFESAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid is an organic compound with the molecular formula C16H17NO3 It is a derivative of β-alanine and features a benzyloxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The final step involves deprotection to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the nitro group forms the corresponding amine.

    Substitution: Products depend on the substituents introduced during the reaction.

Scientific Research Applications

3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds with biological molecules. These interactions can influence various biochemical pathways, although detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminophenyl)propanoic acid
  • (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid
  • 3-Phenylpropanoic acid

Uniqueness

3-Amino-2-(4-(benzyloxy)phenyl)propanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

3-amino-2-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C16H17NO3/c17-10-15(16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19)

InChI Key

NQMXHHBQKFESAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.